molecular formula C14H13N3O3 B11961357 N-benzyl-N'-(4-nitrophenyl)urea CAS No. 13141-87-2

N-benzyl-N'-(4-nitrophenyl)urea

Cat. No.: B11961357
CAS No.: 13141-87-2
M. Wt: 271.27 g/mol
InChI Key: GAKHJIGQGDIDSH-UHFFFAOYSA-N
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Description

N-benzyl-N’-(4-nitrophenyl)urea is a compound belonging to the class of N-substituted ureas. These compounds are characterized by the substitution of one of the nitrogen atoms in the urea molecule with an alkyl or aryl group. N-benzyl-N’-(4-nitrophenyl)urea is of particular interest due to its diverse chemical and biological properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(4-nitrophenyl)urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of benzylamine with 4-nitrophenyl isocyanate under mild conditions. This reaction can be carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product with high purity .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using water as a solvent, which is more environmentally friendly. The reaction can be catalyzed by potassium isocyanate, and the product can be isolated through simple filtration or extraction procedures . This method is not only efficient but also scalable, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(4-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Reduction: N-benzyl-N’-(4-aminophenyl)urea.

    Substitution: N-substituted derivatives of N-benzyl-N’-(4-nitrophenyl)urea.

Scientific Research Applications

N-benzyl-N’-(4-nitrophenyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group plays a crucial role in this interaction by forming hydrogen bonds with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis-(4-nitrophenyl)urea: Similar structure but lacks the benzyl group.

    N-benzyl-N’-(4-aminophenyl)urea: Reduction product of N-benzyl-N’-(4-nitrophenyl)urea.

Uniqueness

N-benzyl-N’-(4-nitrophenyl)urea is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it more versatile compared to its analogs .

Properties

CAS No.

13141-87-2

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

1-benzyl-3-(4-nitrophenyl)urea

InChI

InChI=1S/C14H13N3O3/c18-14(15-10-11-4-2-1-3-5-11)16-12-6-8-13(9-7-12)17(19)20/h1-9H,10H2,(H2,15,16,18)

InChI Key

GAKHJIGQGDIDSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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